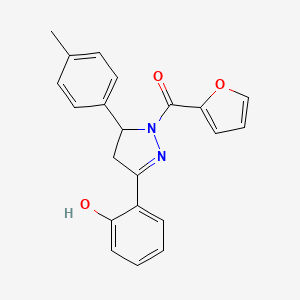

![molecular formula C19H16N4OS2 B2413390 1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide CAS No. 1286710-20-0](/img/structure/B2413390.png)

1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic materials . It’s often used in the synthesis of various organic compounds due to its unique chemical properties .

Synthesis Analysis

Compounds containing benzothiazole moiety can be synthesized via various methods such as palladium-catalyzed Heck coupling reaction and Suzuki-Miyaura cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of benzothiazole-based compounds can be analyzed using various spectroscopic techniques such as NMR (1H and 13C), HR-MS, and FT-IR .

Chemical Reactions Analysis

Benzothiazole-based compounds can undergo various chemical reactions. For example, they can be used in the synthesis of electron transport materials for phosphorescent organic light-emitting diodes (PhOLEDs) .

Physical And Chemical Properties Analysis

Benzothiazole-based compounds exhibit unique photophysical and electrochemical properties. They can show dual fluorescence due to excited-state intramolecular proton transfer (ESIPT) in solution .

Applications De Recherche Scientifique

Antibacterial Agents

- A study by Palkar et al. (2017) involved the design, synthesis, and evaluation of novel compounds related to benzo[d]thiazol for their antibacterial properties. Some compounds in this series showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents Palkar et al., 2017.

Antifungal and Antimicrobial Activities

- Mhaske et al. (2011) synthesized substituted thiazole carboxamides and found them effective against Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity. This study highlights the broad-spectrum antimicrobial potential of thiazole derivatives Mhaske et al., 2011.

- Gilani et al. (2016) investigated novel thiazolidin-4-ones and azetidin-2-ones derived from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide for their antimicrobial properties. These compounds demonstrated moderate to good inhibition against various pathogenic bacterial and fungal strains Gilani et al., 2016.

Anti-inflammatory and Analgesic Properties

- Kumar and Singh (2020) synthesized compounds derived from benzo[d]thiazol and evaluated their anti-inflammatory and analgesic effects. One particular compound was found to be more active than a reference drug in animal models, suggesting its potential as an anti-inflammatory and analgesic agent Kumar and Singh, 2020.

Anticancer Activity

- Ostapiuk et al. (2017) synthesized a series of thiazole derivatives and investigated their antitumor activity. Some compounds exhibited significant antitumor effects, highlighting the potential of thiazole derivatives in cancer treatment Ostapiuk et al., 2017.

Chemosensors

- Wang et al. (2015) developed coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions. These compounds demonstrate the potential of benzothiazole derivatives in the development of sensitive and selective sensors for chemical analysis Wang et al., 2015.

Anti-Trypanosomatidic Agents

- Linciano et al. (2019) identified 2-amino-benzo[d]thiazole as a scaffold for developing pteridine reductase-1 (PTR1) inhibitors and anti-trypanosomatidic agents. This research indicates the potential of benzothiazole derivatives in treating diseases caused by Trypanosoma and Leishmania species Linciano et al., 2019.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-11-20-15-8-13(6-7-17(15)25-11)21-18(24)12-9-23(10-12)19-22-14-4-2-3-5-16(14)26-19/h2-8,12H,9-10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJHCXHMSGOHGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)